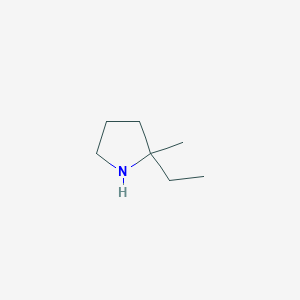
2-Ethyl-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and organic synthesis due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpyrrolidine can be synthesized through various synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of ethyl and methyl halides to introduce the respective substituents.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-ethyl-2-methylpyrrole. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the double bonds of the pyrrole ring into single bonds, resulting in the formation of the desired pyrrolidine derivative.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can act as a modulator of neurotransmitter receptors, influencing the activity of the central nervous system. The presence of the ethyl and methyl groups enhances its binding affinity and selectivity towards certain receptors, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound with no substituents on the ring.
2-Methylpyrrolidine: A similar compound with only a methyl group attached to the second carbon.
2-Ethylpyrrolidine: A compound with only an ethyl group attached to the second carbon.
Uniqueness
2-Ethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring. This dual substitution provides distinct steric and electronic properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. The combination of these substituents allows for greater versatility in synthetic applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
2-ethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7(2)5-4-6-8-7/h8H,3-6H2,1-2H3 |
Clé InChI |
LWXLWIFIZNWSAG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


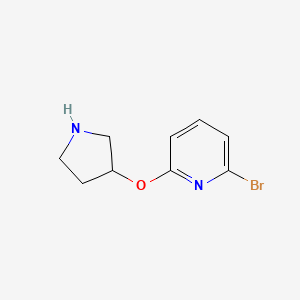
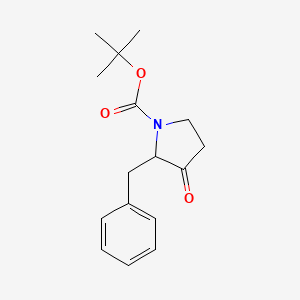
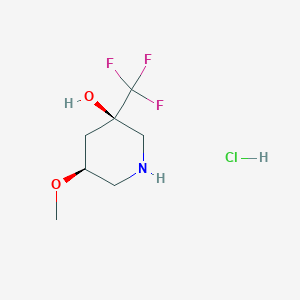
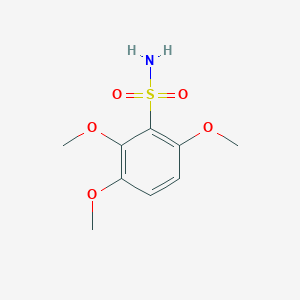

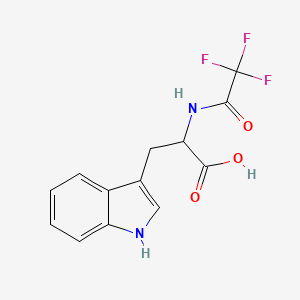
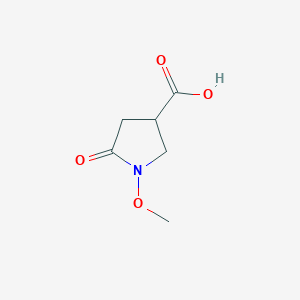
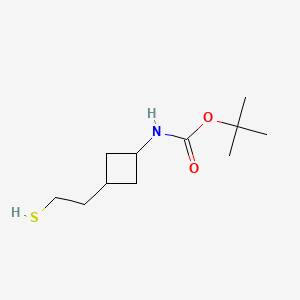

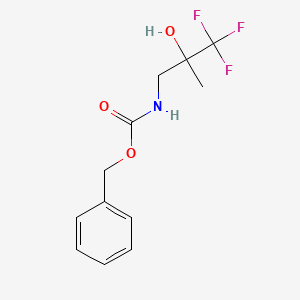
![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
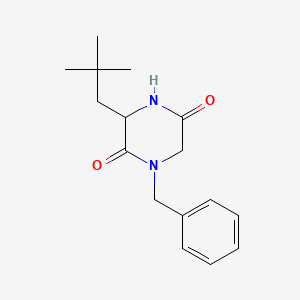
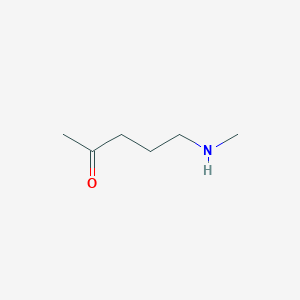
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
